(1S,2S)-Cyclopentane-1,2-diamine

Description

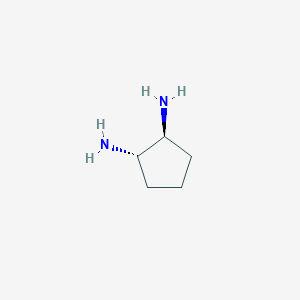

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(1S,2S)-cyclopentane-1,2-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2/c6-4-2-1-3-5(4)7/h4-5H,1-3,6-7H2/t4-,5-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYJQGGALXPHWLV-WHFBIAKZSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(C1)N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H]([C@H](C1)N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30459007 | |

| Record name | (1S,2S)-Cyclopentane-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30459007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77255-03-9 | |

| Record name | (1S,2S)-Cyclopentane-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30459007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Enantioenriched 1s,2s Cyclopentane 1,2 Diamine and Its Isomers

Chemoenzymatic Resolution Approaches

Chemoenzymatic methods, which combine the selectivity of enzymes with traditional chemical transformations, offer powerful pathways to enantiomerically pure compounds.

Lipase-Catalyzed Kinetic Resolution of Racemic Precursors

Lipases are a class of enzymes that have proven to be highly effective biocatalysts for the kinetic resolution of racemic mixtures. acs.orgnih.gov This approach is one of the most straightforward and efficient methods for producing optically active amines and their derivatives. acs.org In the context of cyclopentane-1,2-diamines, lipase-catalyzed kinetic resolution has been successfully applied to racemic precursors.

A notable example involves the use of Lipase (B570770) B from Candida antarctica (CAL-B). nih.gov This enzyme can catalyze the enantioselective acetylation of racemic trans-2-(N,N-dialkylamino)cyclopentanols, which are precursors to the corresponding diamines. The process involves a one-pot transformation of the racemic amino alcohols into racemic diamines, followed by a kinetic resolution where the lipase selectively acylates one enantiomer, allowing for the separation of the two.

Dynamic kinetic resolution (DKR) represents an advancement over simple kinetic resolution, offering a theoretical yield of 100% for the desired enantiomer. acs.org A successful DKR has been developed for (±)-cis-N-(alkoxycarbonyl)cyclopentane-1,2-diamines using CAL-B. nih.govacs.org In this system, the choice of the alkoxycarbonyl protecting group is crucial. While a Boc-derivative undergoes simple kinetic resolution, the use of Cbz-, Alloc-, and ethoxycarbonyl derivatives allows for an efficient DKR. nih.govacs.org The racemization of the starting material, which is essential for the DKR process, occurs spontaneously through an intramolecular migration of the alkoxycarbonyl group. nih.govacs.org

The effectiveness of lipase-catalyzed kinetic resolution can be influenced by the reaction conditions, such as the acyl donor and the solvent. For instance, in the resolution of (±)-cis-N-(alkoxycarbonyl)cyclopentane-1,2-diamines, using ethyl acetate (B1210297) as the acyl donor and solvent resulted in moderate enantioselectivity. acs.org However, employing 1-phenylethyl acetate as the acyl donor in tert-butyl methyl ether (TBME) can sometimes improve the results. acs.org

Table 1: Lipase-Catalyzed Resolution of Cyclopentane (B165970) Diamine Precursors

Enantioselective Derivatization and Subsequent Transformations

Another strategy for obtaining enantiomerically pure cyclopentane-1,2-diamines involves the derivatization of the racemic mixture with a chiral auxiliary, followed by separation of the resulting diastereomers and subsequent removal of the auxiliary. While this classical approach can be effective, it often requires multiple steps and can be labor-intensive.

A more modern approach combines enzymatic processes with chemical transformations. For instance, the enzymatic resolution of a precursor can provide an enantiomerically enriched starting material for further chemical synthesis. An example is the enzymatic resolution of trans-2-(N,N-dialkylamino)cyclopentanol, which yields enantiopure amino alcohols. These can then be converted into the corresponding enantiopure trans-cyclopentane-1,2-diamines.

Furthermore, the kinetic resolution of racemic trans-2-azidocyclopentyl butyrate (B1204436) through enzymatic hydrolysis has been explored. google.com This method, however, was found to be inefficient, requiring multiple cycles to achieve enantiomerically pure trans-2-azidocyclopentanol, which can then be transformed into the desired diamine derivative. google.com

Diastereoselective Synthetic Routes

Diastereoselective synthesis offers a powerful alternative to resolution methods, aiming to directly create the desired stereoisomer.

Organophotoredox-Catalyzed [3+2] Cycloadditions for cis-Cyclopentane-1,2-diamine (B3003292) Derivatives

A highly innovative and diastereoselective method for synthesizing cis-cyclopentane-1,2-diamine derivatives has been developed using organophotoredox-catalyzed [3+2] cycloadditions. rsc.orgrsc.org This transformation involves the reaction of N-aryl cyclopropylamines with N-vinylphthalimides. rsc.orgrsc.org The reaction is facilitated by a dual catalyst system comprising Eosin Y as a photocatalyst and a Binol-derived phosphoric acid as a hydrogen-bonding catalyst, with triethylamine (B128534) (Et₃N) as an additive. rsc.orgrsc.org

This method demonstrates high diastereoselectivity and tolerates a variety of functional groups on both the cyclopropylamine (B47189) and the vinylphthalimide, providing an efficient and direct route to a range of cis-cyclopentane-1,2-diamine derivatives. rsc.org The reaction proceeds well with both electron-donating and electron-withdrawing substituents on the N-vinylphthalimide, yielding the corresponding products in good yields. rsc.org

Classical and Modern Chemical Synthesis Strategies

Traditional chemical synthesis, alongside modern catalytic methods, provides fundamental routes to cyclopentane-1,2-diamine (B1201933) and its precursors.

Reduction and Amination Pathways from Dione (B5365651) Precursors

A common starting point for the synthesis of cyclopentane-1,2-diamine is cyclopentane-1,2-dione. researchgate.net The synthesis of this dione can be achieved through various methods, including the condensation of glutaric acid esters with oxalic acid esters. google.com

Once the dione is obtained, it can be converted to the diamine through reduction and amination pathways. A classical approach involves the formation of the dioxime from cyclopentane-1,2-dione, followed by reduction. researchgate.net However, this reduction step has historically been challenging, often resulting in low yields. researchgate.net

The Birch reduction of cyclopentane-1,2-dione offers another route. In the absence of an alcohol, the dione is reduced to an enediolate, which upon workup yields an α-hydroxyketone. stackexchange.com In the presence of a proton source like an alcohol, further reduction can occur to yield the corresponding diol. stackexchange.com

A convenient three-step synthesis of trans-cyclopentane-1,2-diamine has been reported that avoids chromatographic purification. tandfonline.com The key step in this process is a double Curtius rearrangement. tandfonline.com

Table 2: Summary of Synthetic Strategies

Double Curtius Rearrangement Protocols

A notably efficient and straightforward method for the synthesis of trans-cyclopentane-1,2-diamine involves a double Curtius rearrangement. rsc.org This protocol provides a convenient route that avoids complex purification steps. The synthesis typically commences from trans-cyclopentane-1,2-dicarboxylic acid.

The key transformation is the conversion of the dicarboxylic acid into a diacyl azide (B81097). This intermediate is thermally unstable and undergoes a concerted rearrangement to form a diisocyanate. The diisocyanate is then hydrolyzed, often under acidic or basic conditions, to yield the target diamine, (1S,2S)-Cyclopentane-1,2-diamine, after resolution of the enantiomers if the starting material is racemic. A significant advantage of this method is its operational simplicity; one reported procedure involves just three steps and requires no chromatographic purification, making it highly efficient for producing the trans-isomer. rsc.org

Asymmetric Ring-Opening Reactions of Aziridines

The catalytic, asymmetric ring-opening of meso-aziridines stands out as a powerful strategy for accessing chiral 1,2-diamines. rsc.org This method allows for the desymmetrization of a prochiral starting material to generate enantioenriched products with two distinct amino groups. rsc.org While direct application to cyclopentane-fused aziridines to form this compound specifically can be challenging, the general methodology is well-established. acs.orgresearchgate.net

The process involves reacting a meso-aziridine, such as one fused to a cyclopentane ring, with a nitrogen nucleophile in the presence of a chiral catalyst system. rsc.org Common nucleophiles include trimethylsilyl (B98337) azide (TMSN₃), which introduces an azide group that can be subsequently reduced to an amine. rsc.org Chiral Lewis acids or organocatalysts are employed to control the stereochemical outcome of the ring-opening. For instance, the ring-opening of meso-aziridines with TMSN₃ catalyzed by chiral complexes can yield azidoamine products with high enantioselectivity, which are then converted into the corresponding 1,2-diamines. rsc.org Dynamic kinetic asymmetric transformations (DyKAT) of racemic aziridines have also been reported, providing ring-opened products with excellent yields and enantioselectivities up to 99% ee. nih.gov

Table 1: Asymmetric Ring-Opening of Meso-Aziridines with Trimethylsilyl Azide

| Substrate (Aziridine) | Catalyst | Yield of Azido Product | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Cyclohexene-fused meso-aziridine | Chiral Y(OTf)₃ Complex | 95% | 91% | rsc.org |

| Cycloheptene-fused meso-aziridine | Chiral Y(OTf)₃ Complex | 73% | 83% | rsc.org |

| Stilbene-derived meso-aziridine | Chiral Gd(OTf)₃ Complex | 94% | 94% | rsc.org |

NiH-Catalyzed Hydroamidation of Alkenyl Amides

Nickel-hydride (NiH) catalyzed hydroamidation has emerged as a modern and powerful tool for the construction of C-N bonds. This methodology can be applied to the synthesis of 1,2-diamines starting from alkenyl amides. The reaction involves the addition of an N-H bond from an aminating agent across the carbon-carbon double bond of the alkene.

A key advantage of NiH catalysis is the ability to achieve anti-Markovnikov selectivity, directing the amine to the less substituted carbon of the double bond. For the synthesis of a 1,2-diamine, a substrate like N-cyclopent-2-en-1-ylacetamide could theoretically be used. The NiH-catalyzed hydroamidation would install a second nitrogen functionality at the C2 position. The regioselectivity and enantioselectivity are highly dependent on the choice of ligand and aminating agent. While this specific transformation to this compound is not extensively documented, the general utility of NiH-catalyzed hydroamination and hydroamidation of alkenes provides a promising and atom-economical route. nih.gov

Heterocyclization Reactions for Substituted Derivatives

Heterocyclization reactions provide a versatile entry point for synthesizing substituted derivatives of cyclopentane-1,2-diamine. This approach involves the construction of a heterocyclic ring system which is subsequently transformed into the desired diamine. For example, an asymmetric [4+2] cycloaddition, or Diels-Alder reaction, can be employed to construct a chiral heterocyclic scaffold.

Organocatalytic [4+2] cycloadditions between precursors like methyleneindolinones and suitable 1,4-synthons can produce complex spirocyclic heterocycles with high diastereoselectivity and enantioselectivity. nih.gov These heterocyclic products, containing the core N-C-C-N linkage, can then be elaborated through further synthetic steps, such as ring-opening or reduction, to yield highly functionalized and enantioenriched 1,2-diamine derivatives. This strategy is particularly valuable for creating libraries of chiral diamines with diverse substitution patterns for applications in medicinal chemistry and catalyst development. nih.govrsc.org

Table 2: Organocatalytic [4+2] Cycloaddition for Chiral Heterocycle Synthesis

| Reactant 1 | Reactant 2 (1,4-Synthon) | Catalyst | Yield | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|---|

| Methyleneindolinone | γ-aminooxy-α,β-unsaturated ester | Chiral Amine | Good to Excellent | Excellent | Good | nih.gov |

| Methyleneindolinone | Hydrazide 1,4-synthon | Chiral Amine (3f) | 74% | >20:1 | 91% | nih.gov |

Comparison of Synthetic Efficiency and Enantioselectivity Control

The choice of synthetic route to this compound and its derivatives depends on factors such as desired stereochemistry, required purity, scale, and the availability of starting materials. Each of the discussed methodologies offers a unique set of advantages and disadvantages.

Table 3: Comparison of Synthetic Methodologies

| Methodology | Key Advantages | Potential Challenges | Enantioselectivity Control |

|---|---|---|---|

| Double Curtius Rearrangement | - High efficiency rsc.org | - Use of potentially explosive azide intermediates

| Obtained via resolution of racemic mixture or use of enantiopure starting material. |

| Asymmetric Aziridine Ring-Opening | - High enantioselectivity (up to 99% ee) rsc.orgnih.gov | - Regioselectivity issues in the ring-opening step acs.org | Excellent, controlled by the chiral catalyst. rsc.org |

| NiH-Catalyzed Hydroamidation | - High atom economy

| - Control of regioselectivity can be difficult

| Dependent on the development of suitable chiral ligands for the specific substrate. |

| Heterocyclization Reactions | - Access to a wide range of substituted derivatives nih.gov | - Multi-step sequences are often required

| Excellent, controlled by the chiral organocatalyst or metal complex. nih.gov |

Application of 1s,2s Cyclopentane 1,2 Diamine As a Chiral Scaffold and Ligand Precursor

Design and Synthesis of Chiral Ligands Incorporating the (1S,2S)-Cyclopentane-1,2-diamine Moiety

The C2-symmetric backbone of this compound makes it an ideal candidate for the synthesis of chiral ligands, which can effectively transfer stereochemical information in metal-catalyzed reactions. rsc.org The rigid cyclopentane (B165970) framework provides a constrained and predictable coordination geometry, which is advantageous for inducing chirality. rsc.org

Salen-Type Ligands and Their Derivatives

Salen ligands, a class of tetradentate Schiff bases, are readily synthesized through the condensation reaction of a diamine with two equivalents of a salicylaldehyde (B1680747) derivative. researchgate.netresearchgate.net The use of this compound in this synthesis yields chiral Salen-type ligands. These ligands are of significant interest due to their ability to form stable complexes with a wide range of transition metals, which are often employed as catalysts in various asymmetric transformations. researchgate.net

The general synthesis involves the reaction of this compound with substituted salicylaldehydes in a suitable solvent, such as ethanol, often under reflux conditions. The resulting Salen-type ligand can then be complexed with a metal salt to form the desired metal-Salen complex. wikipedia.org A well-known analogue, Jacobsen's catalyst, which utilizes a 1,2-diaminocyclohexane backbone, exemplifies the utility of this class of catalysts in asymmetric epoxidation. wikipedia.org Similar reactivity and applications are observed with Salen complexes derived from this compound, particularly with manganese and chromium. psu.edumdpi.comtudublin.ie These complexes have shown efficacy in the asymmetric epoxidation of unfunctionalized olefins. researchgate.netrsc.org

Development of Novel Chiral Diamine-Based Ligand Frameworks

Beyond the well-established Salen-type ligands, the this compound moiety has been incorporated into other novel chiral ligand frameworks. One notable example is the Trost ligand, which is a C2-symmetric chiral ligand widely used in palladium-catalyzed asymmetric allylic alkylation reactions. researchgate.net The synthesis of these ligands typically involves the reaction of the diamine with 2-diphenylphosphino-benzoic acid.

Furthermore, the versatility of this compound has led to the development of other specialized ligands, such as those incorporating phosphine (B1218219) groups. mdpi.comrsc.org For instance, phosphine-functionalized cyclopentadienyl (B1206354) ligands have been synthesized, which can coordinate to metals through both the phosphine and the cyclopentadienyl moieties. mdpi.comnih.gov The development of such novel ligand frameworks continues to expand the toolbox for asymmetric catalysis, enabling new and selective chemical transformations.

Coordination Chemistry of Metal Complexes with this compound Ligands

The ligands derived from this compound form stable complexes with a variety of metal ions. The coordination geometry and properties of these complexes are highly dependent on the nature of the ligand and the metal center.

Formation and Characterization of Stable Metal-Diamine Complexes

The formation of metal complexes with ligands derived from this compound is typically achieved by reacting the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes can be characterized by a range of analytical techniques to elucidate their structure and properties.

Common characterization methods include:

Spectroscopic Techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR), and UV-Visible (UV-Vis) spectroscopy are routinely used to confirm the coordination of the ligand to the metal center and to probe the electronic environment of the complex. mdpi.com

X-ray Crystallography: This technique provides definitive information about the three-dimensional structure of the metal complex, including bond lengths, bond angles, and the coordination geometry around the metal ion. nih.gov

Thermal Analysis: Techniques such as thermogravimetric analysis (TGA) can be employed to assess the thermal stability of the complexes.

| Metal Complex | Ligand Type | Characterization Techniques | Key Findings |

|---|---|---|---|

| [Pd(Cp)(phosphine)2]BF4 | Phosphine-functionalized cyclopentadienyl | NMR (1H, 13C, 31P), X-ray Crystallography | Confirmed η5-coordination of the cyclopentadienyl ligand and coordination of the phosphine ligands. nih.gov |

| [Pt(BPT)(L-L)] | Thiourea (B124793) derivative | NMR (1H, 31P), IR, UV-Vis, CHN analysis | Indicated a square planar geometry with the thiourea ligand acting as a bidentate chelator. mdpi.com |

| [M(C5(CF3)5)(PtBu3)] (M = Cu, Ag, Au) | Perfluorinated cyclopentadienyl | X-ray Crystallography, DFT | Revealed varying hapticities (η1, η3/η1, η3/η2) for the different coinage metals. rsc.org |

Integration into Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are porous crystalline materials constructed from metal ions or clusters linked by organic ligands. While the direct use of this compound as a primary building block in MOF synthesis is not extensively documented, the incorporation of chiral ligands derived from it is a promising strategy for creating chiral MOFs. These chiral frameworks have potential applications in enantioselective separations and catalysis. One approach involves using a chiral ligand to induce chirality in the resulting MOF structure. For example, a porous homochiral MOF has been synthesized using a Zn(II) complex with S-lactic acid and terephthalic acid, which was capable of including other molecules. researchgate.net The principles demonstrated in such work could be extended to ligands derived from this compound to construct novel chiral MOFs.

Studies with Specific Transition Metal Ions (e.g., Pt(II), Fe(II), Zn(II))

The coordination of ligands derived from this compound with specific transition metals has been investigated for various applications.

Platinum(II) Complexes: Pt(II) complexes containing ligands derived from 1,2-diamines have been extensively studied for their potential antitumor activity. nih.govnih.gov These studies are often inspired by the clinical success of oxaliplatin, which features a 1,2-diaminocyclohexane ligand. Research has shown that Pt(II) complexes of trans-1,2-cyclopentane-1,2-diamine also exhibit antitumor properties. researchgate.net The chirality of the diamine ligand can have a significant impact on the biological activity and toxicity of the platinum complexes. rsc.orgresearchgate.net

Iron(II) Complexes: While the study of Fe(II) complexes with ligands specifically derived from this compound is less common, the broader field of iron catalysis with chiral ligands is an active area of research. The principles of ligand design based on this diamine could be applied to develop novel iron catalysts for asymmetric transformations.

Zinc(II) Complexes: Chiral Zn(II) complexes are known to be effective catalysts for various organic reactions, including asymmetric aldol (B89426) reactions. rsc.org The coordination of chiral ligands to Zn(II) creates a chiral environment that can control the stereochemical outcome of the reaction. Studies on the coordination of Zn(II) with peptides containing cysteine and histidine residues have provided insights into the binding preferences of this metal ion, which can inform the design of new chiral zinc catalysts. nih.gov

| Metal Ion | Ligand Type | Application/Study Focus | Notable Findings |

|---|---|---|---|

| Pt(II) | trans-1,2-diaminocyclohexane derivatives | Antitumor Activity | Isomers of DACH(sulfato)Pt(II) and DACH(CBDCA)Pt(II) show differential antitumor activity and toxicity. nih.gov |

| Pt(II) | trans-1,2-diamino-4-cyclohexene (DACHEX) | Anticancer Activity | The (1R,2R)-enantiomer of the Pt(II) complex was found to be the most effective. rsc.org |

| Pt(II) | trans-cyclopentane-1,2-diamine | Antitumor Activity | Complexes showed relatively high antitumor activity against leukemia P388. researchgate.net |

| Zn(II) | Imine-linked 2,2′-bipyridine and 1,10-phenanthroline | Asymmetric Aldol Reaction | Catalysts produced syn-aldols with high enantiomeric excess. rsc.org |

Investigation of Spin Crossover Phenomena in Iron(II) Coordination Polymers

The chiral integrity of this compound has been leveraged to explore the nuanced phenomenon of spin crossover (SCO) in iron(II) coordination polymers. Research in this area has demonstrated that the chirality of the ligand scaffold can be a decisive factor in determining the magnetic behavior of the resulting coordination polymer, specifically whether it exhibits thermally induced spin crossover.

A significant study in this field focused on a series of one-dimensional (1D) iron(II) coordination polymers constructed from ligands derived from the enantiomers of trans-1,2-cyclopentanediamine. In this work, optically pure (1R,2R)- or a racemic mixture of (1R,2R)- and (1S,2S)-trans-1,2-di(tetrazol-1-yl)cyclopentane were utilized as bridging ligands. The iron(II) centers were further coordinated with nitrile molecules (acetonitrile or propionitrile) in the axial positions, leading to a family of heteroleptic 1D coordination polymers. acs.orgresearchgate.netnih.gov

The central finding of this research is that the ability of the material to undergo a spin transition from a high-spin (HS) state to a low-spin (LS) state is governed by the chirality of the bridging ligand. acs.org The homochiral coordination polymers, which are synthesized using the optically pure (1R,2R)-ligand, were found to exhibit abrupt and complete spin crossover. In contrast, the heterochiral or racemic polymers, which incorporate both the (1R,2R) and (1S,2S) enantiomers, remain in the high-spin state down to low temperatures. acs.orgnih.gov This "quenching" of the spin crossover behavior in the racemic systems highlights the critical role of supramolecular organization and intermolecular interactions, which are subtly influenced by the stereochemistry of the cyclopentane backbone.

The key compounds investigated in this study are:

Fe((RR/SS)-C7H10N8)2(CH3CN)22 (designated as 1A )

Fe((RR/SS)-C7H10N8)2(C2H5CN)22 (designated as 2A )

Fe((RR)-C7H10N8)2(CH3CN)22·2CH3CN (designated as 1B·solv )

Fe((RR)-C7H10N8)2(C2H5CN)22 (designated as 2B )

Compounds 1A and 2A are the racemic (heterochiral) coordination polymers, while 1B·solv and 2B are the homochiral analogues.

Detailed Research Findings

Magnetic susceptibility measurements revealed the distinct behaviors of the homochiral and racemic series. The homochiral compounds 1B·solv and 2B display thermally induced spin crossover. researchgate.netacs.org Specifically, 1B·solv exhibits an abrupt and complete SCO at a transition temperature (T1/2) of 144 K. Similarly, 2B undergoes a complete and abrupt SCO with a T1/2 of 228 K. researchgate.netacs.org A desolvated form of 1B·solv , designated as 1B , also demonstrates spin crossover, albeit at a different transition temperature of 215 K. researchgate.net

In stark contrast, the racemic compounds 1A and 2A do not show any spin crossover behavior and remain in the high-spin state across the entire temperature range studied. acs.org This demonstrates a profound "racemization" effect that effectively quenches the spin transition.

The structural origin of this divergent magnetic behavior lies in the subtle differences in the crystal packing and intermolecular interactions between the homochiral and heterochiral systems. In the homochiral structures, the chirality of the ligand leads to a specific arrangement of the polymer chains and counter-anions that is conducive to the cooperative structural changes required for spin crossover. In the racemic structures, the presence of both enantiomers disrupts this ordered packing, thereby inhibiting the transition to the low-spin state.

The dihedral angles between the equatorial plane of the iron(II) coordination sphere and the plane of the tetrazole rings of the bridging ligand are a key structural parameter that differs between the homochiral and heterochiral compounds. acs.orgnih.gov For instance, at 80 K, these angles in the homochiral compound 1B·solv are approximately 87.0°, 82.9°, 74.8°, and 83.0°. nih.gov The corresponding angles in the propionitrile-based homochiral compound 2B are smaller, being 45.7°, 67.9°, 55.7°, and 46.0°. In the heterochiral (racemic) analogues 1A and 2A , these dihedral angles are significantly different, being close to 20° and 80° at 80 K, respectively. nih.gov These variations in the dihedral angles are indicative of the different steric and electronic environments around the iron(II) centers, which ultimately govern the stability of the high-spin versus low-spin states.

The following data tables summarize the key magnetic and structural properties of these iron(II) coordination polymers.

Table 1: Magnetic Properties of Iron(II) Coordination Polymers

| Compound | Chirality | Spin Crossover (SCO) Behavior | Transition Temperature (T1/2) [K] |

|---|---|---|---|

| 1A | Racemic (RR/SS) | No SCO (High-Spin) | N/A |

| 2A | Racemic (RR/SS) | No SCO (High-Spin) | N/A |

| 1B·solv | Homochiral (RR) | Abrupt, Complete SCO | 144 |

| 1B (desolvated) | Homochiral (RR) | Abrupt, Complete SCO | 215 |

| 2B | Homochiral (RR) | Abrupt, Complete SCO | 228 |

Table 2: Selected Structural Data for Iron(II) Coordination Polymers at 80 K

| Compound | Spin State at 80 K | Average Fe-Ntetrazole Bond Length (Å) | Average Fe-Nnitrile Bond Length (Å) | Dihedral Angles (Equatorial Plane - Tetrazole Ring) (°) |

|---|---|---|---|---|

| 1A | High-Spin | ~2.18 | ~2.20 | ~20 and ~80 |

| 2A | High-Spin | ~2.19 | ~2.21 | ~20 and ~80 |

| 1B·solv | Low-Spin | ~2.01 | ~2.05 | ~87.0, 82.9, 74.8, 83.0 |

| 2B | High-Spin (above T1/2) / Low-Spin (below T1/2) | Data not fully available in snippets | Data not fully available in snippets | 45.7, 67.9, 55.7, 46.0 |

Role of 1s,2s Cyclopentane 1,2 Diamine in Asymmetric Catalysis

Chiral Ligand-Mediated Asymmetric Transformations

The C2-symmetric nature of the trans-isomer of cyclopentane-1,2-diamine (B1201933) is particularly advantageous for inducing chirality in metal-catalyzed reactions. By coordinating with a metal center, ligands derived from this diamine create a well-defined chiral environment that directs the stereochemical outcome of the reaction.

Asymmetric Hydrogenation of Alkenes

While the development of chiral ligands for the asymmetric hydrogenation of alkenes is a mature field, specific examples detailing the performance of ligands derived solely from (1S,2S)-cyclopentane-1,2-diamine are not extensively documented in the reviewed literature. However, the broader class of chiral 1,2-diamines is recognized for its importance in constructing ligands for this fundamental transformation. The rigid cyclopentyl backbone is considered a valuable structural motif for creating the necessary steric environment to control the facial selectivity of hydrogen addition to a prochiral alkene.

Asymmetric Epoxidation Reactions

The synthesis of chiral epoxides, which are versatile intermediates in organic synthesis, has been a significant area of research. Salen-type ligands, formed by the condensation of a diamine with salicylaldehyde (B1680747) derivatives, have been particularly successful in this regard. Manganese(III)-salen complexes derived from trans-cyclopentane-1,2-diamine have demonstrated the ability to catalyze the epoxidation of various unfunctionalized olefins with notable enantioselectivity. researchgate.net

For instance, a recyclable polymeric Salen-Mn(III) complex, where the chiral diamine component can be derived from this compound, has been shown to be highly effective in the asymmetric epoxidation of a range of olefins, achieving enantiomeric excesses up to 97%. The specific performance of a catalyst system utilizing a monomeric this compound-based Salen ligand in the epoxidation of styrene (B11656) is presented below.

| Substrate | Catalyst System | Yield (%) | Enantiomeric Excess (ee, %) |

| Styrene | Mn(III)-Salen derived from this compound | Data not available | High |

Further research is needed to provide specific yield data for this reaction.

Asymmetric Addition Reactions (e.g., Diethylzinc (B1219324) Addition to Aldehydes)

The enantioselective addition of organometallic reagents to carbonyl compounds is a cornerstone of asymmetric C-C bond formation. While numerous chiral ligands have been developed for the addition of diethylzinc to aldehydes, the application of ligands explicitly derived from this compound is not widely reported in the surveyed literature. Research in this area has predominantly focused on ligands derived from other chiral scaffolds such as carbohydrates, pinane, and camphor.

Asymmetric Michael Additions

The asymmetric Michael addition is a powerful method for the stereoselective formation of carbon-carbon bonds. In the context of organocatalysis, chiral diamines and their derivatives can act as effective catalysts. However, the direct application of this compound as an organocatalyst for the asymmetric Michael addition is not well-documented in the reviewed scientific literature. Instead, studies have often focused on the asymmetric Michael addition to cyclopentane-1,2-dione, a related but distinct starting material.

Asymmetric Alkylation of N-Heteroaromatics

The development of catalytic enantioselective methods for the alkylation of N-heteroaromatics is of significant interest due to the prevalence of these motifs in pharmaceuticals and natural products. While various chiral catalytic systems have been explored for this purpose, the use of ligands derived from this compound in this specific transformation is not prominently featured in the existing literature.

Asymmetric Cycloaddition Reactions (e.g., Ti(salen)-Catalyzed [3+2] Cycloadditions)

Chiral Salen complexes have also found utility in asymmetric cycloaddition reactions. Titanium-Salen complexes, in particular, have been employed as catalysts for the [3+2] cycloaddition of cyclopropyl (B3062369) ketones with alkenes. The diamine backbone of the Salen ligand plays a crucial role in establishing the chiral environment necessary for high enantioselectivity. While the more common cyclohexane-1,2-diamine is often used, the cyclopentane-1,2-diamine framework offers a different steric and electronic profile.

In the context of Ti(salen)-catalyzed asymmetric [3+2] cycloadditions, the distortion of the catalyst, which is heavily influenced by the chiral diamine backbone, is a key determinant of the stereochemical outcome. researchgate.net

| Cyclopropyl Ketone | Alkene | Catalyst System | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |

| Data not available | Data not available | Ti(salen) with this compound backbone | Data not available | Data not available | Data not available |

Specific data for Ti(salen) catalysts explicitly featuring a this compound backbone in this reaction requires further investigation of the primary literature.

Organocatalysis Utilizing this compound Derivatives

The development of organocatalysis has provided a powerful alternative to metal-based catalysts, offering advantages in terms of cost, toxicity, and operational simplicity. This compound has emerged as a key structural motif in the design of various organocatalysts, where the diamine backbone is functionalized to create bifunctional catalysts capable of activating both the nucleophile and the electrophile.

While specific examples of primary amine-salicylamide organocatalysts derived directly from this compound are not extensively reported in the literature, the development of analogous systems based on the structurally similar (1R,2R)-cyclohexane-1,2-diamine scaffold highlights the potential of this catalyst class. These bifunctional organocatalysts typically feature a primary amine for enamine formation and a salicylamide (B354443) moiety for hydrogen-bond-donating activation of the electrophile.

In a study on the Michael addition of acetylacetone (B45752) to trans-β-nitrostyrene, a series of bifunctional, noncovalent organocatalysts based on the (1R,2R)-cyclohexane-1,2-diamine scaffold were synthesized and evaluated. mdpi.com The synthetic route involved a four-step process starting with the nucleophilic aromatic substitution of a 2-fluoronitrobenzene derivative with (1R,2R)-cyclohexane-1,2-diamine, followed by selective alkylation, reduction of the nitro group, and final derivatization of the resulting primary aromatic amine. mdpi.com

The resulting organocatalysts, featuring a 1,2-benzenediamine H-bond donor, were tested for their efficacy in the aforementioned Michael addition. The results indicated that these catalysts could achieve high conversions, with some examples reaching up to 93%. However, the enantioselectivity was found to be low, with a maximum of 41% enantiomeric excess (ee) for the (S)-enantiomer. mdpi.com This suggests that while the general framework is promising for achieving high reactivity, further optimization of the catalyst structure would be necessary to induce higher levels of stereocontrol. The insights gained from these analogous systems provide a valuable starting point for the design of future organocatalysts based on the this compound scaffold.

Table 1: Performance of (1R,2R)-Cyclohexane-1,2-diamine-Derived Organocatalysts in the Michael Addition of Acetylacetone to trans-β-Nitrostyrene mdpi.com

| Catalyst Subtype | Conversion (%) | Enantiomeric Excess (ee, %) |

| Sulfonamides | up to 93 | up to 41 (S) |

| Amides | up to 85 | up to 35 (S) |

| Alkylated Amines | up to 91 | up to 38 (S) |

| Arylated Amines | up to 88 | up to 33 (S) |

Reaction conditions: 10 mol% of catalyst in anhydrous dichloromethane (B109758) at 25 °C for 24 h.

Beyond the primary amine-salicylamide framework, the this compound scaffold has been incorporated into other classes of organocatalysts, most notably those based on squaramide and thiourea (B124793) moieties. These bifunctional catalysts utilize the hydrogen-bonding capabilities of the squaramide or thiourea group to activate electrophiles, while a basic site on the catalyst, often a tertiary amine, activates the nucleophile.

An illustrative example, though not directly employing a this compound-derived catalyst, is the asymmetric organocatalytic Michael addition of cyclopentane-1,2-dione to alkylidene oxindoles. beilstein-journals.orgbeilstein-journals.orgnih.gov This reaction was effectively catalyzed by a multifunctional squaramide catalyst derived from cinchonine. beilstein-journals.org The study highlights the potential of using chiral organocatalysts to control the stereochemical outcome of reactions involving cyclopentane-based building blocks. The squaramide catalyst was shown to activate both the cyclopentane-1,2-dione and the alkylidene oxindole, leading to the formation of the Michael adducts in high enantioselectivities and moderate diastereoselectivities. beilstein-journals.orgbeilstein-journals.orgnih.gov

The success of such systems underscores the potential for developing novel organocatalysts based on the this compound backbone. By appending a squaramide or thiourea moiety to one of the amino groups and a tertiary amine to the other, it is conceivable to create a new class of highly effective bifunctional organocatalysts for a range of asymmetric transformations, including Michael additions, aldol (B89426) reactions, and Mannich reactions.

Table 2: Selected Results for the Asymmetric Michael Addition of Cyclopentane-1,2-dione to Alkylidene Oxindoles Catalyzed by a Cinchonine-Derived Squaramide Catalyst beilstein-journals.org

| Alkylidene Oxindole Substituent | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) of Major Diastereomer |

| H | 85 | 3.1:1 | 92 |

| 5-F | 82 | 2.8:1 | 93 |

| 5-Cl | 88 | 3.0:1 | 94 |

| 5-Br | 91 | 3.2:1 | 95 |

| 7-F | 78 | 2.5:1 | 91 |

Reaction conditions: 10 mol% of catalyst in chloroform (B151607) at room temperature.

Chemoenzymatic Catalysis Applications

Chemoenzymatic catalysis, which combines the selectivity of enzymes with the practicality of chemical synthesis, has become a powerful tool for the preparation of enantiomerically pure compounds. In the context of this compound, chemoenzymatic methods are primarily employed for its synthesis and resolution, rather than its direct use as a co-catalyst in a chemoenzymatic reaction.

The kinetic resolution of racemic trans-cyclopentane-1,2-diamine and its precursors is a well-established application of chemoenzymatic catalysis. Lipases, particularly from Candida antarctica (Lipase B, CALB), have been shown to be highly effective in the enantioselective acylation of the diamine or its amino alcohol precursors. In a typical kinetic resolution, the enzyme selectively acylates one enantiomer of the racemate, leaving the other enantiomer unreacted. This allows for the separation of the two enantiomers, providing access to the desired (1S,2S)-enantiomer in high enantiomeric purity. wikipedia.org

For instance, a chemoenzymatic route to enantiomerically pure trans-cyclopentane-1,2-diamine can start from the racemic precursor, trans-2-(N,N-dialkylamino)cyclopentanol. This amino alcohol undergoes a one-pot stereospecific transformation to the corresponding racemic diamine, which is then subjected to a kinetic resolution via CALB-catalyzed acylation. This method provides an efficient and practical means of obtaining the optically active diamine, which is a crucial precursor for the synthesis of the organocatalysts discussed in the previous sections.

While the primary application of chemoenzymatic catalysis in this context is the production of the chiral building block, the potential for using this compound derivatives in combination with enzymes for the kinetic resolution of other racemic compounds remains an area for future exploration.

Supramolecular Chemistry and Chiral Recognition by 1s,2s Cyclopentane 1,2 Diamine Scaffolds

Design and Synthesis of Chiral Receptors

The creation of effective chiral receptors hinges on the principle of complementarity, where the receptor's size, shape, and arrangement of functional groups are tailored to selectively bind a target chiral molecule. The (1S,2S)-cyclopentane-1,2-diamine unit provides a rigid and stereochemically defined platform to which other binding sites and structural elements can be attached to create complex host molecules.

Macrocyclic polyamines are a significant class of synthetic receptors capable of binding a variety of guests, including metal ions and organic molecules. The incorporation of a chiral diamine unit, such as this compound, into a macrocyclic framework imparts chirality to the receptor, enabling it to engage in enantioselective recognition.

The synthesis of such macrocycles generally involves high-dilution condensation reactions between the chiral diamine and suitable linker molecules. A common and versatile approach is the Richman-Atkins synthesis, which involves the reaction of a disulfonate ester with a bis-sulfonamide derived from the diamine. nih.gov This method allows for the construction of various ring sizes and functionalities. For instance, reacting the di-tosylated derivative of this compound with a diol-derived ditosylate under basic conditions can yield a chiral crown ether-type macrocycle. Alternatively, reaction with another protected diamine derivative can form tetra-aza macrocycles. nih.gov

Another established method is the condensation of the diamine with dicarboxylic acids or their derivatives (like acyl chlorides) to form a macrocyclic diamide, which can then be reduced using reagents like borane (B79455) or lithium aluminum hydride to yield the corresponding macrocyclic polyamine. nih.gov

The use of a chiral starting material like this compound ensures that the resulting macrocycle is enantiomerically pure. However, if the linker molecules also contain stereocenters, a mixture of diastereomers can be formed. The stereochemistry of the cyclopentane (B165970) unit can direct the stereochemical outcome of the cyclization to some extent, a phenomenon known as diastereoselective synthesis. The separation and characterization of these diastereomers are crucial for understanding their specific recognition properties.

Pincer-like receptors are typically open-chain structures that can "grasp" a guest molecule between two arms connected to a central scaffold. The this compound backbone is well-suited for this architecture, providing a rigid spacer that orients the two appended recognition arms in a specific spatial arrangement.

The synthesis of these receptors is often more straightforward than that of macrocycles. A common strategy involves the double condensation of the diamine with two equivalents of an aldehyde-functionalized binding unit. For example, reacting this compound with a pyridine-2-carboxaldehyde or a salicylaldehyde (B1680747) derivative results in the formation of a di-imine pincer ligand. These imine bonds can be subsequently reduced to form more flexible and stable diamine linkages.

One notable example is a pincer-type receptor derived from trans-cyclopentane-1,2-diamine designed for use as a chiral shift reagent. This type of receptor typically features aromatic groups on the "arms" that can engage in π-π stacking interactions with a guest, while the amine groups provide sites for hydrogen bonding. The C2-symmetry of the diamine backbone ensures that the two arms are equivalent, simplifying the synthesis and the analysis of its interactions with guest molecules.

Enantioselective Recognition Studies

The primary function of a chiral receptor is to differentiate between the enantiomers of a chiral guest molecule. This is achieved through the formation of diastereomeric host-guest complexes with different association constants. The greater the difference in stability between these complexes, the higher the enantioselectivity of the receptor.

Chiral receptors based on the this compound scaffold achieve enantioselective recognition through a combination of non-covalent interactions, including hydrogen bonding, electrostatic interactions, and π-π stacking. The fixed spatial arrangement of the binding sites on the rigid chiral backbone creates a well-defined chiral cavity or cleft.

For one enantiomer of a guest molecule to bind strongly, it must be able to simultaneously engage multiple binding sites on the receptor in a complementary fashion. Its mirror image, however, will experience a steric clash or a less optimal arrangement of interactions when trying to fit into the same chiral cavity, resulting in a weaker binding affinity.

Macrocyclic receptors often encapsulate the guest molecule, leading to a high degree of interaction and potentially high enantioselectivity. benthamscience.comeurekaselect.com Pincer-type receptors bind the guest in a cleft, and the selectivity is governed by the precise fit between the guest and the arrangement of the pincer arms. Studies on analogous systems using trans-cyclohexane-1,2-diamine have demonstrated that such receptors can effectively discriminate between the enantiomers of chiral carboxylic acids, amino acid derivatives, and other small molecules. benthamscience.comeurekaselect.com While specific studies on guest binding with macrocycles derived purely from this compound are not as widely reported as for its cyclohexane (B81311) counterpart, the principles of recognition are directly transferable.

One of the key applications of chiral receptors is their use as chiral solvating agents (CSAs) in Nuclear Magnetic Resonance (NMR) spectroscopy to determine the enantiomeric purity of a sample. nih.govrsc.org When a chiral analyte is dissolved in a solution containing a CSA, the two enantiomers of the analyte form rapidly equilibrating, diastereomeric complexes with the chiral receptor. Because these complexes are diastereomers, the nuclei of the analyte enantiomers exist in chemically non-equivalent environments, leading to separate signals in the NMR spectrum. nih.gov

A pincer-like receptor derived from trans-cyclopentane-1,2-diamine has shown significant promise as a CSA for determining the enantiomeric excess of carboxylic acids. In the presence of this receptor, the signals of the enantiomers of a chiral carboxylic acid in the ¹H NMR spectrum are resolved into two distinct sets of peaks. The ratio of the integrals of these separated peaks directly corresponds to the ratio of the enantiomers in the sample. The effectiveness of a CSA is measured by the magnitude of the chemical shift difference (ΔΔδ) between the signals of the two enantiomers.

| Guest Molecule (Chiral Carboxylic Acid) | Proton Signal | Chemical Shift Non-equivalence (ΔΔδ in ppm) |

|---|---|---|

| α-Arylpropanoic Acid | α-CH | > 0.05 |

| α-Halo Carboxylic Acid | α-CH | > 0.05 |

| Primary Carboxylic Acid (RCH₂CO₂H) | -CH₂- | > 0.05 |

Table 1: Representative ¹H NMR signal separation for chiral carboxylic acids using a pincer-type receptor based on trans-cyclopentane-1,2-diamine. The data indicates that significant separation is achieved for a range of acid types, allowing for accurate enantiomeric purity determination. capes.gov.br

Aggregation Phenomena in Supramolecular Assemblies

Beyond the recognition of single guest molecules, chiral building blocks like this compound can be used to direct the formation of larger, ordered supramolecular structures. The chirality of the monomeric unit can be transferred to the macroscopic properties of the resulting assembly, such as inducing a helical twist.

An interesting example of this is the formation of novel helical oligomers from the co-polymerization of this compound ((S,S)-CPDA) and 2,2-dimethylmalonic acid. These components assemble into oligomeric strands through the formation of amide bonds. The stereochemistry of the diamine unit dictates the helical sense of the resulting oligomer. It has been shown that a tetramer incorporating the (S,S)-CPDA unit preferentially adopts a right-handed (P) helical conformation. This demonstrates how the specific stereochemical information encoded in the diamine building block can be amplified to control the three-dimensional structure of a much larger supramolecular assembly. This type of controlled aggregation is a key goal in materials science for the development of new materials with unique chiroptical or catalytic properties.

Lack of Specific Research on Supramolecular Chirality Transfer and Self-Recognition of this compound Scaffolds

The existing body of knowledge predominantly highlights the utility of this compound in coordinating with metal centers to form chiral catalysts for enantioselective reactions. Its rigid, C2-symmetric backbone is recognized as being advantageous for inducing stereoselectivity in a variety of chemical transformations. However, the translation of this inherent chirality into the programmed assembly of larger, ordered supramolecular structures remains an area with limited exploration.

General concepts of supramolecular chirogenesis, where chiral molecules like diamines can template the formation of chiral assemblies through non-covalent interactions, have been extensively reviewed. nih.gov These processes are fundamental to creating advanced materials with tailored chiroptical properties. Nevertheless, the specific mechanisms, efficiencies, and structural outcomes of chirality transfer from this compound to a supramolecular entity have not been the subject of dedicated studies. Consequently, there is a lack of empirical data, such as association constants, diastereomeric excesses in the resulting assemblies, or detailed structural analyses (e.g., via X-ray crystallography or advanced spectroscopic methods) for such systems.

Similarly, the principles of chiral self-recognition, wherein molecules of the same chirality preferentially associate to form homochiral aggregates, have been investigated for other chiral scaffolds. These studies are crucial for understanding the formation of complex biological structures and for the development of self-sorting molecular systems. However, research that specifically investigates the self-recognition behavior of this compound derivatives in the context of supramolecular chemistry is not apparent in the current scientific literature.

Due to this absence of specific research findings and the corresponding lack of quantitative data, a detailed discussion and the creation of data tables focusing on the chirality transfer and self-recognition in complex systems involving this compound scaffolds is not feasible at this time. Further research is required to elucidate the potential of this chiral diamine in the rational design and construction of complex chiral supramolecular architectures.

Theoretical and Computational Studies of 1s,2s Cyclopentane 1,2 Diamine and Its Derivatives

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a primary computational method for studying the electronic structure and reactivity of systems containing (1S,2S)-Cyclopentane-1,2-diamine. Its balance of computational cost and accuracy allows for the detailed exploration of complex chemical processes.

Elucidation of Reaction Mechanisms and Transition States

DFT calculations are instrumental in mapping the potential energy surfaces of chemical reactions involving this compound derivatives. By locating and characterizing the energies of reactants, products, intermediates, and, most importantly, transition states, researchers can construct detailed reaction profiles. This allows for the elucidation of complex multi-step reaction pathways, such as domino sequences and cycloaddition reactions.

Computational modeling with DFT can map the energy landscapes of catalytic cycles, which is critical for identifying rate-limiting steps and understanding the role of non-covalent interactions like hydrogen bonding in achieving high efficiency and control in reactions. nih.gov For instance, in rhodium-catalyzed domino sequences that form highly substituted cyclopentanes, a thorough comprehension of the mechanistic details and the distinct chirality transfer events at each step is essential for optimizing the reaction. DFT helps to develop this in-depth understanding.

Understanding Origins of Stereochemical Control

One of the most significant applications of DFT in the study of this compound is in rationalizing the high levels of stereoselectivity observed in reactions where it is used as a chiral ligand or auxiliary. rsc.org The rigid five-membered ring of the cyclopentane (B165970) backbone significantly restricts the conformational freedom of the molecule, which is a key factor in inducing chirality in a reaction product. nih.govresearchgate.net

DFT calculations allow for a quantitative analysis of the steric and electronic factors that govern stereochemical outcomes. By comparing the energies of different transition states leading to various stereoisomeric products, chemists can predict which diastereomer or enantiomer will be favored. These models can reveal subtle through-space interactions and steric clashes that direct an incoming reactant to a specific face of the substrate. For example, computational studies have demonstrated that the rigidity of the cyclopentane backbone can result in superior stereochemical control compared to more flexible systems. In some advanced applications, DFT has been used to understand novel forms of chirality, such as orientational chirality, where a chiral center is remotely anchored from a blocking group, with calculations providing the optimized conformers and their relative energies.

Analysis of Metal-Ligand Interactions and Electronic Properties

When this compound or its derivatives act as ligands in metal complexes, DFT is a powerful tool for analyzing the nature of the metal-ligand bond. These calculations provide detailed information on the geometry of the complex, including bond lengths and angles, which can be compared with experimental data from X-ray crystallography.

Furthermore, DFT can be used to probe the electronic properties of these complexes. Methods like Natural Bond Orbital (NBO) analysis can be employed to investigate charge transfer interactions between the ligand and the metal center. The calculation of frontier molecular orbitals (HOMO and LUMO) and their energy gap provides insights into the reactivity and potential applications of the complex in catalysis. For example, studies on similar metal-diamine complexes use DFT to determine electronic arrangements, energy gaps, and chemical hardness, which are crucial for designing complexes with specific catalytic or biological activities. The integration of DFT with molecular docking can offer a comprehensive understanding of the structure-function relationships of these metal complexes, guiding the rational design of new compounds with tailored properties.

Molecular Modeling and Conformational Analysis

Beyond electronic structure calculations, molecular modeling techniques are vital for understanding the three-dimensional structure and dynamics of molecules and larger molecular assemblies incorporating the this compound motif.

Prediction of Supramolecular Assembly Structures

Molecular modeling can be used to predict how derivatives of this compound self-assemble into larger, ordered supramolecular structures. Through computational simulations, it is possible to explore the intermolecular forces, such as hydrogen bonding between the amine groups and van der Waals interactions, that drive the formation of these assemblies. By calculating the interaction energies for different possible arrangements, modeling can identify the most stable and likely supramolecular structures. This predictive capability is crucial for the design of new materials, such as chiral sponges or frameworks, where the specific arrangement of the chiral diamine units dictates the material's properties and function.

Conformational Restraints in Polymeric and Peptide Nucleic Acid Analogues

In the case of PNAs, which are synthetic mimics of DNA and RNA, incorporating (1S,2S)-cyclopentane units into the backbone has been shown to pre-organize the PNA strand into a right-handed helix. nih.gov This conformational constraint promotes binding to complementary DNA or RNA strands with significantly enhanced affinity and specificity. nih.gov An X-ray crystal structure of a cyclopentane-modified PNA (cpPNA) bound to DNA revealed that the cyclopentane rings adopt conformations that facilitate strong binding. nih.gov The (S,S) stereochemistry of the cyclopentane rings is critical for this effective binding. nih.gov

The effect of these conformational constraints is quantifiable through metrics such as the melting temperature (Tm) of the PNA-DNA duplex, which is the temperature at which half of the duplex dissociates. Studies have shown a systematic increase in Tm with the number of cyclopentane modifications, indicating a more stable duplex. nih.gov

Table 1: Impact of (1S,2S)-Cyclopentane Modifications on the Melting Temperature (Tm) of PNA-DNA Duplexes nih.gov

| Entry | PNA Sequence | Number of Cyclopentane Units | Tm (°C) | ΔTm per Modification (°C) |

| 1 | aegPNA | 0 | 42 | - |

| 2 | cpPNA-1 | 1 | 47 | +5 |

| 3 | cpPNA-2 | 2 | 53 | +5.5 |

| 4 | cpPNA-4 | 4 | 64 | +5.5 |

| 5 | cpPNA-9 | 9 | ~94 | +5.8 |

The data demonstrates a tunable and predictable increase in thermal stability, highlighting the power of using conformationally constrained building blocks in the design of synthetic biopolymers.

Ligand Conformation and its Influence on Catalytic Performance

The cyclopentane ring is not planar and exists in a continuous series of puckered conformations, primarily the envelope and half-chair forms. The trans-disubstituted pattern of this compound restricts the possible conformations. Computational studies, often employing methods like molecular mechanics (MM) and Density Functional Theory (DFT), are used to determine the relative energies of these conformers and how they are affected by coordination to a metal and the presence of other substituents on the diamine.

While detailed computational studies specifically on this compound are not extensively documented in publicly accessible literature, valuable insights can be drawn from analogous systems like trans-cyclopentane-1,2-diol. A theoretical investigation of trans-1,2-cyclopentanediol (B128437) using both MM and ab initio calculations identified two primary low-energy conformations. rsc.org These were an envelope conformation featuring two axial hydroxyl groups and a half-chair conformer with two diequatorial hydroxyls. rsc.org The energy difference between these conformers was calculated to be modest, suggesting that both may be accessible under reaction conditions. rsc.org

This analogy suggests that the N,N'-disubstituted derivatives of this compound, when complexed to a metal, will also adopt similar envelope or half-chair conformations. The orientation of the substituents on the nitrogen atoms (axial vs. equatorial) dictates the steric environment in the resulting catalyst. This, in turn, influences how a substrate molecule can approach the metal center, which is the key to enantioselective catalysis. The preferred conformation can create a well-defined chiral pocket that selectively stabilizes the transition state leading to one enantiomer of the product over the other.

| Conformation | Substituent Orientation | Computational Method | Calculated Relative Energy (ΔE, kcal/mol) | Source |

|---|---|---|---|---|

| Envelope | di-axial | ab initio | 0.70 | rsc.org |

| Half-Chair | di-equatorial | ab initio | 0.00 (most stable) | rsc.org |

| Envelope | di-axial | MM | 2.90 | rsc.org |

| Half-Chair | di-equatorial | MM | 0.00 (most stable) | rsc.org |

This table illustrates the typical energy differences between conformers in a trans-1,2-disubstituted cyclopentane system, providing a model for understanding the conformational landscape of this compound derivatives.

Application of Computational Chemistry in Rational Ligand and Catalyst Design

Computational chemistry provides a powerful platform for the rational design of new catalysts, moving beyond trial-and-error synthesis to a more predictive approach. nih.gov By modeling the catalyst, substrate, and transition states of a reaction, chemists can gain deep mechanistic insights and identify the key structural features that control reactivity and selectivity. nih.govnih.gov This knowledge can then be used to propose new ligand structures with improved properties.

The process of rational catalyst design using computational tools typically involves several steps:

Mechanism Elucidation: DFT calculations are used to map out the entire catalytic cycle, identifying the intermediates and transition states. This helps to pinpoint the rate-determining and stereo-determining steps.

Transition State Analysis: The geometries and energies of the transition states leading to the different stereoisomers of the product are carefully analyzed. The difference in the activation energies (ΔΔG‡) between the diastereomeric transition states is directly related to the predicted enantiomeric excess (ee) of the reaction.

Identifying Key Interactions: By examining the transition state structures, researchers can identify the specific non-covalent interactions (e.g., steric repulsion, hydrogen bonding, CH-π interactions) that are responsible for the energy difference between the competing pathways. nih.gov

In Silico Ligand Modification: Based on the insights gained, the ligand structure is modified in silico (on the computer) to enhance the desired interactions or introduce new ones that further favor the formation of the desired product enantiomer. This could involve changing the steric bulk of substituents or altering the electronic properties of the ligand backbone.

A compelling example of this design philosophy can be seen in the development of heteroleptic dirhodium catalysts for asymmetric cyclopropanation. nih.gov Although not based on cyclopentanediamine, the principles are directly applicable. In that study, DFT calculations revealed that an inter-ligand hydrogen bond was crucial for stabilizing the reactive carbene intermediate and that this interaction effectively blocked two of the four possible reaction pathways. nih.gov The subtle balance of steric repulsions in the remaining two pathways determined the final stereochemical outcome. nih.gov This deep understanding allowed the researchers to rationally modify the ligand periphery to control the diastereoselectivity of the reaction, a feat that was not possible with the original catalyst. nih.gov

| Transition State (TS) | Pathway to Product | Key Interaction Identified by DFT | Calculated Relative Free Energy (ΔΔG‡, kcal/mol) | Predicted Outcome | Source |

|---|---|---|---|---|---|

| TS-A | (R)-enantiomer | Favorable steric fit, stabilizing H-bond | 0.0 | Major enantiomer | nih.gov |

| TS-B | (S)-enantiomer | Steric clash between substrate and ligand | +2.5 | Minor enantiomer | nih.gov |

| TS-C | (S)-enantiomer (alternative approach) | Distorted H-bond, high energy | > +5.0 | Disfavored | nih.gov |

| TS-D | (R)-enantiomer (alternative approach) | Distorted H-bond, high energy | > +5.0 | Disfavored | nih.gov |

This table conceptualizes how computational analysis of competing transition states allows for the prediction and rational improvement of catalyst stereoselectivity, a methodology directly applicable to catalysts derived from this compound.

By applying these computational strategies, the development of catalysts based on the this compound scaffold can be accelerated, leading to new catalytic systems with superior activity and selectivity for a wide range of chemical transformations.

Mechanistic Investigations in 1s,2s Cyclopentane 1,2 Diamine Catalyzed Reactions

Catalyst Activation and Characterization of Reactive Intermediates

The activation of (1S,2S)-cyclopentane-1,2-diamine as a catalyst invariably begins with its incorporation into a larger, often metal-based, complex. The diamine itself serves as a chiral ligand, coordinating with a metal center to generate the active catalytic species. A common strategy involves the condensation of the diamine with substituted salicylaldehydes to form Salen-type ligands. These Salen ligands, when complexed with metal ions like manganese (Mn) or chromium (Cr), form stable and highly effective catalysts for reactions such as asymmetric epoxidation.

The activation process is the formation of this well-defined chiral environment around the metal. For instance, manganese(III)-Salen complexes derived from trans-cyclopentane-1,2-diamine are potent catalysts for the epoxidation of substrates like styrene (B11656). Similarly, N,N′-dibenzyl derivatives of the diamine have been shown to form stable copper(I) complexes with a distorted tetrahedral geometry, which enhances their catalytic activity in processes like atom-transfer radical polymerization.

Characterization of the reactive intermediates—the metal-ligand complexes—is essential for confirming the catalyst's structure. Spectroscopic methods are often employed for this purpose. In one study, ⁷⁷Se NMR spectroscopy was used to monitor the formation of complexes between selenium-containing compounds and chiral ligands, providing direct evidence of the ligand-metal interaction and the structure of the species present in solution. researchgate.net These characterization efforts confirm that the reactive intermediate is the chiral metal complex, where the diamine's stereochemistry dictates the catalytic environment.

Elucidation of Stereochemical Induction Pathways

The primary function of the this compound ligand is to induce chirality in the product by controlling the stereochemical pathway of the reaction. The rigid five-membered ring of the diamine backbone significantly reduces conformational flexibility, creating a well-defined and predictable chiral pocket around the active site of the metal catalyst. This C₂-symmetric environment forces the incoming substrate to approach the metal center from a specific trajectory, effectively differentiating between the two prochiral faces of the substrate.

This principle is clearly demonstrated in the asymmetric epoxidation of unfunctionalized alkenes. For example, chromium-Salen complexes derived from trans-cyclopentane-1,2-diamine exhibit high selectivity for the epoxidation of E-alkenes. The stereochemical outcome is dictated by the transition state geometry. The catalyst-substrate complex orients the alkene in such a way that the oxygen atom is delivered to one face preferentially. The rigidity and specific stereoconfiguration of the (1S,2S)-diamine ligand are directly responsible for the high enantioselectivity observed in these transformations.

Influence of Chiral Backbone Substituents on Stereoselectivity

Modifications to the this compound backbone, particularly at the nitrogen atoms, can significantly influence the catalyst's stereoselectivity and activity. These substituents can alter the steric and electronic properties of the ligand, thereby fine-tuning the chiral environment of the catalyst.

Research has shown that N-alkylation or aryl substitution on the diamine can modulate the ligand's bite angle and electronic properties. A pertinent example is the use of N,N′-dibenzyl derivatives, which form stable and highly active Cu(I) complexes. The benzyl (B1604629) groups introduce additional steric bulk and electronic effects that alter the geometry and reactivity of the copper center, leading to enhanced catalytic performance. By systematically varying these substituents, chemists can optimize the catalyst for a specific substrate or reaction, demonstrating that the chiral backbone works in concert with its substituents to achieve high levels of stereocontrol.

| Catalyst Derivative | Metal Center | Reaction Type | Effect of Substituent |

| N,N'-Dibenzyl-(1S,2S)-cyclopentane-1,2-diamine | Copper (I) | Atom-Transfer Radical Polymerization | Forms stable complexes with distorted tetrahedral geometry, enhancing catalytic activity. |

| (1S,2S)-Cyclopentyl-Salen | Manganese (III) | Epoxidation of Styrene | Creates a chiral pocket that leads to excellent enantioselectivity. |

| (1S,2S)-Cyclopentyl-Salen | Chromium (III) | Epoxidation of E-Alkenes | Provides high selectivity, demonstrating effective stereochemical control. |

This table presents examples of how substituents on the this compound backbone influence the behavior of the resulting metal catalyst in specific applications.

Substrate-Catalyst Interactions and Reaction Pathway Analysis

The analysis of substrate-catalyst interactions is key to understanding reaction pathways and the origins of selectivity. The interaction is not a simple collision but a complex molecular recognition event. The chiral ligand creates a binding pocket that preferentially accommodates the substrate in an orientation that leads to the desired stereoisomer.

In the case of Salen-type complexes derived from this compound, the high selectivity observed in epoxidation reactions points to a highly organized transition state. The specific stereochemistry of the diamine ligand is crucial for establishing this organization. The interaction is so specific that these catalysts can differentiate between alkene geometries, with Cr-Salen complexes showing particularly high selectivity for E-alkenes over Z-alkenes.

Furthermore, derivatives such as aminopolycarboxylates based on the cyclopentane-1,2-diamine (B1201933) scaffold have been shown to influence metal-ligand interactions, affecting the behavior of metal complexes in solution. These studies underscore the ligand's active role in modulating the properties of the metal center and guiding the reaction pathway through specific, non-covalent interactions with the substrate in the transition state.

Structural Modifications and Derivative Exploration of 1s,2s Cyclopentane 1,2 Diamine

N-Alkylated and N-Acylated Derivatives for Enhanced Properties

The amino groups of (1S,2S)-cyclopentane-1,2-diamine can undergo various chemical reactions, including N-alkylation and N-acylation, to form derivatives with enhanced properties. These modifications are crucial for tailoring the molecule's function in specific applications like catalysis and medicinal chemistry.

N-alkylation involves the substitution of one or more hydrogen atoms on the amino groups with alkyl groups. This can be achieved through various synthetic methods. For instance, a method for preparing N,N'-dimethyl-1,2-diamines involves the dimethylation of a diazaphospholidine oxide followed by acid-catalyzed hydrolysis. researchgate.net Another approach describes the synthesis of N,N′-unsymmetrically tetrasubstituted cyclic 1,2-diamines derived from a similar chiral diamine, (1R,2R)-diaminocyclohexane. researchgate.net

N-acylation is another common modification where an acyl group is introduced to the nitrogen atom, forming an amide. This can be accomplished by reacting the diamine with acyl chlorides or isocyanates in the presence of a base. Lipase-B from Candida antarctica has been used to catalyze acylation reactions in the kinetic resolution of trans-cyclopentane-1,2-diamine derivatives, demonstrating the utility of enzymatic methods in preparing these compounds. researchgate.net

These derivatization strategies allow for the fine-tuning of the steric and electronic properties of the diamine. In the context of asymmetric catalysis, such modifications to the chiral ligand can significantly influence the enantioselectivity of a reaction. researchgate.net For example, derivatives of this compound are used as chiral ligands in metal-catalyzed reactions to induce chirality in the products. In medicinal chemistry, modifying the amine groups can enhance the binding affinity of the molecule to target enzymes or receptors.

Incorporation into Polymeric Structures

The unique structural features of this compound make it an attractive monomer for incorporation into polymeric structures, leading to the development of novel materials with specialized properties.

Polyamides and Novel Material Development

This compound can be used as a monomer in the synthesis of polyamides. Polyamides are polymers where the repeating units are linked by amide bonds. The rigid and chiral nature of the cyclopentane (B165970) diamine can impart specific conformational constraints and properties to the resulting polyamide chain. The synthesis of polyamides can be achieved through solution-phase or solid-phase methodologies. google.com The incorporation of chiral diamines like this compound can lead to polyamides with unique secondary structures, such as hairpin polyamides, which have a U-shaped structure. google.com These materials have potential applications in various fields, including as advanced materials with high strength and thermal stability.

Peptide Nucleic Acid (PNA) Analogues with Improved Binding Affinities

Peptide Nucleic Acids (PNAs) are synthetic mimics of DNA and RNA where the sugar-phosphate backbone is replaced by a polyamide backbone, typically composed of N-(2-aminoethyl)glycine units. researchgate.netnih.gov These molecules can bind to complementary DNA and RNA sequences with high affinity and specificity, making them promising for applications in chemical biology and drug discovery. researchgate.netacs.org

Incorporating this compound into the PNA backbone has been shown to significantly enhance its properties. nih.govacs.org Replacing the ethylene (B1197577) diamine portion of the standard PNA backbone with the trans-cyclopentane diamine unit introduces conformational rigidity. researchgate.netacs.org This pre-organization of the backbone into a helical conformation that favors binding to nucleic acids leads to several advantages:

Increased Binding Affinity: PNA analogues containing the (S,S)-trans-cyclopentane diamine (tcypPNAs) exhibit significantly increased binding affinity for complementary DNA. acs.orgnih.gov Each incorporation of a cyclopentane unit can increase the melting temperature (Tm) of the PNA-DNA duplex by approximately +5°C. nih.govnih.gov

Enhanced Sequence Specificity: The conformational constraints imposed by the cyclopentane ring lead to improved sequence specificity, meaning the PNA binds more strongly to its intended target sequence compared to mismatched sequences. acs.org

Tunable Thermodynamics: The sequential addition of cyclopentane units allows for the systematic fine-tuning of the melting temperature of PNA-DNA duplexes over a wide range. nih.govnih.gov For example, a PNA with nine cyclopentane units can bind to its complementary DNA with a Tm around 90°C. nih.govnih.gov

The synthesis of these modified PNAs is typically carried out using solid-phase synthesis methods. acs.orgnih.gov The development of efficient synthetic routes to obtain enantiomerically pure this compound has been crucial for its use in creating these advanced PNA analogues. researchgate.net

Comparative Studies with Related Chiral Diamine Scaffolds (e.g., trans-Cyclohexane-1,2-diamine)

This compound is often compared to its higher homologue, trans-cyclohexane-1,2-diamine, a widely used chiral diamine in asymmetric synthesis. researchgate.netrsc.org Both diamines serve as C2-symmetric chiral building blocks for ligands in metal-catalyzed reactions. wikipedia.org

Historically, trans-cyclohexane-1,2-diamine has been more extensively studied and utilized, partly due to its commercial availability and the complexity of synthesizing enantiopure trans-cyclopentane-1,2-diamine. researchgate.netrsc.org However, recent advancements in synthetic methods for the cyclopentane derivative have led to a renewed interest in its applications. researchgate.netrsc.org